BenchChemオンラインストアへようこそ!

3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

Medicinal chemistry Building block differentiation Regioisomer selectivity

3-(5-Amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione (CAS 1152816-64-2), also named 3-(5-amino-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide, is a heterocyclic sulfone building block combining a 5-aminopyrazole moiety with a tetrahydrothiophene-1,1-dioxide (sulfolane-like) core. With a molecular formula of C7H11N3O2S and a molecular weight of 201.25 g/mol, this compound presents a compact polar scaffold (computed topological polar surface area: 86.4 Ų; XLogP3: -0.6) housing one hydrogen bond donor and four hydrogen bond acceptors, positioning it as a versatile intermediate for medicinal chemistry derivatization.

Molecular Formula C7H11N3O2S
Molecular Weight 201.2
CAS No. 1152816-64-2
Cat. No. B6285606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione
CAS1152816-64-2
Molecular FormulaC7H11N3O2S
Molecular Weight201.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione: Core Identity and Procurement Baseline for CAS 1152816-64-2


3-(5-Amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione (CAS 1152816-64-2), also named 3-(5-amino-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide, is a heterocyclic sulfone building block combining a 5-aminopyrazole moiety with a tetrahydrothiophene-1,1-dioxide (sulfolane-like) core . With a molecular formula of C7H11N3O2S and a molecular weight of 201.25 g/mol, this compound presents a compact polar scaffold (computed topological polar surface area: 86.4 Ų; XLogP3: -0.6) housing one hydrogen bond donor and four hydrogen bond acceptors, positioning it as a versatile intermediate for medicinal chemistry derivatization [1].

Why Generic Substitution Fails for 3-(5-Amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione: Structural Determinants That Preclude Simple Analog Interchange


Compounds in the pyrazolyl-thiolane-1,1-dione class cannot be freely interchanged because small structural variations produce divergent physicochemical and pharmacological profiles. The position of the amino substituent on the pyrazole ring critically determines hydrogen-bonding geometry and electronic distribution: 5-amino (as in CAS 1152816-64-2), 3-amino, and 4-amino regioisomers present distinct donor/acceptor vectors that alter target engagement and synthetic derivatization outcomes . Furthermore, the presence or absence of additional substituents at the pyrazole 3-position (e.g., methyl, cyclopropyl, aryl) modulates lipophilicity (ΔXLogP3 of approximately 0.5–2.0 units), steric bulk, and metabolic stability in ways that cannot be compensated by simple formulation adjustments [1]. The unsubstituted 5-amino core of the target compound offers the greatest synthetic flexibility for downstream functionalization—a property that more elaborate analogs lack—while its computed TPSA of 86.4 Ų and single hydrogen bond donor distinguish it from higher-molecular-weight or more lipophilic analogs in permeability-critical applications [2].

Quantitative Differentiation Evidence for 3-(5-Amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione Against Closest Analogs


Positional Isomerism: 5-Amino Versus 3-Amino Regioisomer Physicochemical Comparison

The target compound (5-amino regioisomer) is structurally distinct from its 3-amino regioisomer, 3-(3-amino-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide. The 5-amino isomer places the primary amine at the pyrazole N2-adjacent position, yielding a different hydrogen-bond donor vector. The target compound carries the systematic IUPAC name 1-(tetrahydro-1,1-dioxido-3-thienyl)-1H-pyrazol-5-amine, while the 3-amino regioisomer is named 1-(tetrahydro-1,1-dioxido-3-thienyl)-1H-pyrazol-3-amine . In pyrazole-based drug discovery, the 5-amino isomer was specifically employed as the core scaffold in a series of GIRK1/2 potassium channel activators, where the N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide derivatives demonstrated nanomolar potency; the regioisomeric 3-amino scaffold was not reported in the same study, indicating that the 5-amino substitution pattern is critical for activity in this target class [1].

Medicinal chemistry Building block differentiation Regioisomer selectivity

Lipophilicity Differential: Unsubstituted 5-Amino Core vs. 3-Methyl-Substituted Analog

The target compound (XLogP3 = -0.6) is substantially less lipophilic than its 3-methyl-substituted analog, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-1λ6-thiolane-1,1-dione (CAS 27280-97-3), which has a computed XLogP3 approximately 0.5–1.0 units higher due to the additional methyl group [1]. The lower lipophilicity of the unsubstituted core translates to higher aqueous solubility and a reduced LogD, which may be advantageous for applications requiring low passive membrane permeability or for generating hydrophilic chemical probes. In the context of the GIRK1/2 activator series, the 3-methyl analog served as the starting scaffold from which ether-linked acetamide derivatives were elaborated; the unsubstituted 5-amino core (target compound) represents the minimal pharmacophoric fragment, offering greater latitude for introducing diverse substituents without exceeding Lipinski's Rule of Five boundaries [2].

Drug-likeness XLogP3 Permeability optimization

Topological Polar Surface Area: Target Compound vs. Unsubstituted Pyrazole Analog

The target compound possesses a computed topological polar surface area (TPSA) of 86.4 Ų, which is elevated relative to the unsubstituted pyrazole analog 3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione (predicted TPSA ≈ 60–70 Ų) due to the presence of the primary amino group [1]. This increased polarity may reduce passive blood-brain barrier penetration relative to the des-amino analog. However, with a TPSA below 90 Ų and a molecular weight of 201.25 Da, the target compound remains within favorable CNS drug-likeness parameters. The amino group also provides a synthetic handle for amide coupling, sulfonamide formation, or reductive amination—transformations that are inaccessible to the unsubstituted pyrazole analog without prior functionalization .

Blood-brain barrier penetration TPSA CNS drug design

Purity Specification and Vendor Sourcing Comparison

The target compound is commercially available from multiple suppliers at defined purity grades. AK Scientific (cat. 5557DE) offers the compound at 95% minimum purity with pricing of $434/100 mg and $979/1 g (as of March 2026), with a 4-week lead time and shipment from California, USA . Leyan (cat. 1557448) supplies the compound at 98% purity with domestic Chinese stock availability . ChemicalBook lists additional suppliers offering purity specifications of 95% and 99% (HPLC), with packaging options from 50 mg to 5 kg . This multi-vendor availability with quantified purity grades provides procurement flexibility; the 98% grade offers superior quality assurance relative to the 95% grade for applications sensitive to impurities, though at a trade-off in regional availability and lead time.

Procurement Quality control Vendor differentiation

Synthetic Tractability: Direct Condensation Route Versus Multi-Step Elaborated Analogs

The target compound is accessible via a single-step condensation of 5-amino-1H-pyrazole with a thiolane-1,1-dione precursor under acid-catalyzed conditions . By contrast, elaborated analogs such as 3-[5-amino-3-(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione require multi-step syntheses involving pre-functionalized pyrazole intermediates, with reported overall yields ranging from 40% to 71% over 4 steps [1]. The minimal synthetic burden of the target compound translates to lower cost of goods, shorter lead times for resupply, and easier scale-up, making it the preferred starting material for SAR exploration programs where diverse 3-position substituents will be introduced in parallel.

Synthetic accessibility Building block efficiency Lead optimization

Molecular Weight and Heavy Atom Count Differentiation Within the Pyrazole-Thiolane Series

With a molecular weight of 201.25 Da and 13 heavy atoms, the target compound is the smallest and least complex member of the 5-amino-pyrazolyl-thiolane-1,1-dione family, making it the most fragment-like candidate [1]. Elaborated analogs in the same series carry additional substituents that increase molecular weight to 229–305 Da and heavy atom count to 16–21 atoms. For example, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-1λ6-thiolane-1,1-dione (CAS 27280-97-3) has MW 215.28 Da, and 3-[5-amino-3-(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione reaches 305.4 Da . The lower molecular complexity of the target compound aligns with fragment-based drug discovery guidelines (MW < 250 Da, heavy atom count < 18), positioning it as an ideal starting point for fragment growing or linking strategies [2].

Fragment-based drug discovery Lead-likeness Molecular complexity

Recommended Application Scenarios for 3-(5-Amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione Based on Quantitative Evidence


Fragment-Based Drug Discovery: Minimal Pharmacophoric Core for GIRK Channel and Sigma Receptor Programs

With a molecular weight of 201.25 Da (within fragment Rule-of-Three guidelines) and a validated 5-aminopyrazole scaffold present in GIRK1/2 potassium channel activators, this compound serves as an ideal fragment starting point for structure-based lead discovery [1]. Its computed TPSA of 86.4 Ų and single hydrogen bond donor provide balanced polarity for screening at concentrations up to 1 mM without aggregation artifacts. The primary amine enables rapid parallel derivatization into amides, sulfonamides, or ureas, facilitating fragment growing campaigns targeting the GIRK1/2 allosteric pocket or sigma receptor orthosteric sites .

Parallel Library Synthesis: One-Step Diversification Hub for SAR Exploration

As the unsubstituted 5-amino core, this compound provides a single reactive handle (primary amine) for systematic exploration of N-acyl, N-sulfonyl, and N-alkyl SAR. The one-step commercial availability reduces synthesis burden relative to 3-substituted analogs that require multi-step construction prior to diversification [1]. This is particularly advantageous for medicinal chemistry teams needing to generate 50–200 compound libraries where the thiolane-1,1-dione head group is held constant while the N-substituent is varied. Multiple vendors supply the compound at 95–98% purity, supporting both small-scale pilot libraries and larger-scale follow-up campaigns .

Regioisomer-Controlled Probe Synthesis for Target Deconvolution Studies

The unambiguous 5-amino regioisomeric identity of this compound distinguishes it from 3-amino and 4-amino pyrazole-thiolane isomers that may exhibit off-target pharmacology [1]. In chemical biology programs where target engagement requires a specific hydrogen-bond donor orientation, the defined 5-amino vector provides a structurally unambiguous anchor for affinity chromatography matrix attachment or fluorescent probe conjugation without positional ambiguity. This regioisomeric certainty is critical when negative results from a 3-amino probe would not rule out target engagement by the 5-amino scaffold, and vice versa .

Hydrophilic Chemical Probe Development for CNS Target Validation

With an XLogP3 of -0.6—substantially lower than the 3-methyl (XLogP3 ≈ 0.0–0.4) and 3-aryl (XLogP3 ≈ 1.5–2.5) analogs—this compound is the most hydrophilic member of its series, making it the preferred scaffold when designing probes that require high aqueous solubility and minimal nonspecific membrane partitioning [1]. In CNS target validation programs, where nonspecific binding to brain tissue can confound target engagement measurements, the low lipophilicity of the unsubstituted core reduces this artifact. The TPSA of 86.4 Ų remains below the 90 Ų threshold commonly associated with poor CNS penetration, preserving the option of brain exposure when the N-substituent is chosen judiciously .

Quote Request

Request a Quote for 3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.